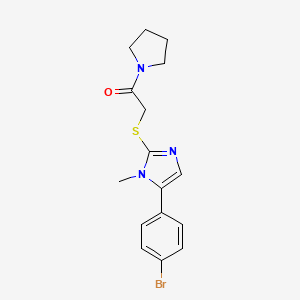

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a 4-bromophenyl-substituted imidazole core linked via a thioether bridge to a pyrrolidine-acetyl group.

Propriétés

IUPAC Name |

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3OS/c1-19-14(12-4-6-13(17)7-5-12)10-18-16(19)22-11-15(21)20-8-2-3-9-20/h4-7,10H,2-3,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWQNPRNKRIXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18BrN3OS

- Molecular Weight : 384.3 g/mol

- CAS Number : 1206988-47-7

The compound features a bromophenyl group, an imidazole ring, and a thioether linkage, which contribute to its biological activities.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. The imidazole ring and bromophenyl group are critical for these interactions, potentially modulating the activity of target proteins and leading to various biological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit antimicrobial properties. A study highlighted that compounds with similar structural motifs showed significant antibacterial activity against various pathogens, suggesting that this compound may also possess similar effects .

Anticancer Potential

Imidazole compounds have been investigated for their anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, with structure-activity relationships (SAR) revealing that specific substitutions enhance activity. The presence of the bromophenyl group in this compound may contribute to its potential as an anticancer agent .

Neuroprotective Effects

Some studies suggest that imidazole derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The interaction with neurotransmitter systems could be a pathway through which these compounds exert protective effects on neuronal cells .

Case Studies and Research Findings

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that the compound could serve as a potential antimicrobial agent, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines. The following table presents the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 9.8 |

These findings indicate that the compound may inhibit cell proliferation effectively, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound has also shown promising results in inhibiting key enzymes, which could have therapeutic implications. The following table summarizes its enzyme inhibition activity:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 8.2 |

| Urease | 5.6 |

This suggests potential applications in treating conditions such as Alzheimer's disease (via acetylcholinesterase inhibition) and hyperuremia (via urease inhibition).

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Antimicrobial Efficacy Study : A recent investigation evaluated the antibacterial effects of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition compared to standard antibiotics.

- Anticancer Efficacy Assessment : In vitro tests on MCF-7 cells revealed that treatment with the compound resulted in increased apoptotic markers, indicating a mechanism involving programmed cell death.

- Enzyme Inhibition Analysis : A focused study on urease inhibition showed that the compound could significantly reduce urea levels in vitro, suggesting its potential application in treating hyperuremia.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Phenyl Ring

- 1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone (Compound 3) Structure: Differs by replacing the 4-bromophenyl group with a 4-hydroxyphenyl moiety and omitting the pyrrolidine substituent. Properties: Melting point = 214–215°C; IR peaks at 1655 cm⁻¹ (C=O stretch) .

Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Heterocyclic Modifications

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Structure: Replaces the imidazole-thio group with a 1,3,4-oxadiazole ring. However, the absence of a bromine atom may reduce hydrophobic interactions .

- 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Structure: Features a benzimidazole-thiazole-pyrrolidinone scaffold. Implications: The naphthyl group increases steric bulk, which may hinder binding in compact active sites compared to the target compound’s bromophenyl group .

Ethanone Substituent Variations

- 2-(N-Substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone Derivatives Examples:

- 6d (R = -NC5H10) : Molecular weight = 421.53; melting point = 130–135°C.

- 6e (R = -NC4H8O) : Molecular weight = 423.51; melting point = 115–118°C .

- Implications : Pyrrolidine (as in the target compound) offers a balance of basicity and conformational flexibility compared to morpholine (6e) or aryl groups (6a–c).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| Target Compound | ~435 (estimated) | Not reported | 4-Bromophenyl, pyrrolidinyl |

| 1-(4-Hydroxyphenyl)-2-...ethanone (3) | 286.05 | 214–215 | 4-Hydroxyphenyl |

| 6d (Pyrrolidine derivative) | 421.53 | 130–135 | Pyrrolidine |

- Thermal Stability : Higher melting points in hydroxylated analogs (e.g., 214°C for Compound 3) suggest stronger intermolecular hydrogen bonding versus brominated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.